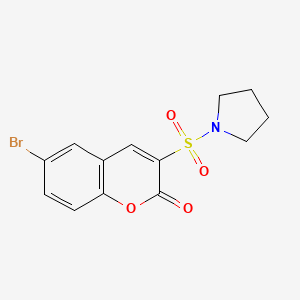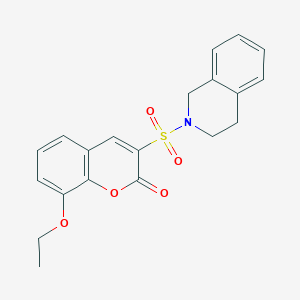
6-bromo-3-(pyrrolidine-1-sulfonyl)-2H-chromen-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-bromo-3-(pyrrolidine-1-sulfonyl)-2H-chromen-2-one (6-Br-3-Pyr-2H-Chr-2-one) is a synthetic compound with a wide range of applications in scientific research. It is an organic sulfone that has been used in a variety of experiments, including drug discovery and development, biochemistry, and pharmacology. 6-Br-3-Pyr-2H-Chr-2-one has also been studied for its potential to act as an anti-inflammatory agent, as well as its ability to modulate the activity of certain enzymes.
Aplicaciones Científicas De Investigación
6-Br-3-Pyr-2H-Chr-2-one has been used in a variety of scientific research applications. It has been used as a tool to study the structure and function of enzymes, as well as to investigate the mechanisms of drug action. 6-Br-3-Pyr-2H-Chr-2-one has also been used to study the effects of various drugs on the human body, and to develop new drugs or drug analogs. In addition, 6-Br-3-Pyr-2H-Chr-2-one has been used in the study of cancer, as well as in the development of new cancer treatments.
Mecanismo De Acción
The mechanism of action of 6-Br-3-Pyr-2H-Chr-2-one is not fully understood. However, it is known to interact with certain enzymes, and to modulate the activity of these enzymes. In addition, 6-Br-3-Pyr-2H-Chr-2-one has been shown to inhibit the activity of certain enzymes involved in the metabolism of drugs, which may explain its pharmacological effects.
Biochemical and Physiological Effects
6-Br-3-Pyr-2H-Chr-2-one has been studied for its potential to act as an anti-inflammatory agent, as well as its ability to modulate the activity of certain enzymes. It has also been studied for its potential to inhibit the activity of certain enzymes involved in the metabolism of drugs. In addition, 6-Br-3-Pyr-2H-Chr-2-one has been studied for its potential to act as an anti-tumor agent, as well as its ability to modulate the activity of certain enzymes involved in the metabolism of cancer cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The use of 6-Br-3-Pyr-2H-Chr-2-one in laboratory experiments has several advantages. It is relatively easy to synthesize, and is stable in a variety of solvents. In addition, 6-Br-3-Pyr-2H-Chr-2-one is relatively non-toxic and can be used in a variety of experiments without causing any adverse health effects. However, the use of 6-Br-3-Pyr-2H-Chr-2-one in laboratory experiments also has some limitations. It is not very soluble in water, and it is not very stable in acidic or basic conditions.
Direcciones Futuras
There are a number of potential future directions for the use of 6-Br-3-Pyr-2H-Chr-2-one in scientific research. These include further exploration of its potential to act as an anti-inflammatory agent and to modulate the activity of certain enzymes. In addition, further research into the potential of 6-Br-3-Pyr-2H-Chr-2-one to inhibit the activity of certain enzymes involved in the metabolism of drugs could lead to the development of new drugs or drug analogs. Furthermore, further research into the potential of 6-Br-3-Pyr-2H-Chr-2-one to act as an anti-tumor agent and to modulate the activity of certain enzymes involved in the metabolism of cancer cells could lead to the development of new cancer treatments. Finally, further exploration of the potential of 6-Br-3-Pyr-2H-Chr-2-one to interact with other enzymes and to modulate their activity could lead to new discoveries in the field of biochemistry.
Métodos De Síntesis
6-Br-3-Pyr-2H-Chr-2-one is synthesized by a two-step process. The first step involves the reaction of pyrrolidine-1-sulfonyl chloride with 6-bromo-2H-chromen-2-one in an aprotic solvent. The second step involves the reaction of the resulting product with sodium bromide in an aqueous solution. The final product is a white crystalline solid that is soluble in water and organic solvents.
Propiedades
IUPAC Name |
6-bromo-3-pyrrolidin-1-ylsulfonylchromen-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12BrNO4S/c14-10-3-4-11-9(7-10)8-12(13(16)19-11)20(17,18)15-5-1-2-6-15/h3-4,7-8H,1-2,5-6H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NPLQQJYTXQCBMN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)S(=O)(=O)C2=CC3=C(C=CC(=C3)Br)OC2=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12BrNO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-{11-tert-butyl-3-oxo-8-thia-4,6-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),5-trien-5-yl}-N-(3,4-dimethylphenyl)propanamide](/img/structure/B6511190.png)
![3-{11-tert-butyl-3-oxo-8-thia-4,6-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),5-trien-5-yl}-N-(4-methylphenyl)propanamide](/img/structure/B6511193.png)
![11-tert-butyl-5-[3-(morpholin-4-yl)-3-oxopropyl]-8-thia-4,6-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),5-trien-3-one](/img/structure/B6511208.png)
![1-(3-{11-tert-butyl-3-oxo-8-thia-4,6-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),5-trien-5-yl}propanoyl)piperidine-4-carboxamide](/img/structure/B6511210.png)
![11-tert-butyl-5-{3-[4-(furan-2-carbonyl)piperazin-1-yl]-3-oxopropyl}-8-thia-4,6-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),5-trien-3-one](/img/structure/B6511211.png)
![N-(4-{[(4-fluorophenyl)carbamoyl]methyl}-1,3-thiazol-2-yl)benzamide](/img/structure/B6511219.png)
![N-[2-(3-methoxybenzoyl)-3-methyl-1-benzofuran-6-yl]acetamide](/img/structure/B6511226.png)
![N-[2-(3-methoxybenzoyl)-3-methyl-1-benzofuran-6-yl]furan-2-carboxamide](/img/structure/B6511233.png)
![N-[2-(3-methoxybenzoyl)-3-methyl-1-benzofuran-5-yl]furan-2-carboxamide](/img/structure/B6511240.png)
![N-[3-methyl-2-(4-methylbenzoyl)-1-benzofuran-5-yl]cyclohexanecarboxamide](/img/structure/B6511241.png)
![N-[2-(2,5-dimethoxybenzoyl)-3-methyl-1-benzofuran-5-yl]-2,2-dimethylpropanamide](/img/structure/B6511248.png)
![4-(1,1-dioxo-2H-1lambda6,2,4-benzothiadiazin-3-yl)-N-[(thiophen-2-yl)methyl]butanamide](/img/structure/B6511255.png)
![N-(4-acetylphenyl)-2-({5-[(morpholin-4-yl)methyl]-1,3,4-oxadiazol-2-yl}sulfanyl)acetamide](/img/structure/B6511262.png)
